2,3,6,7,10,11-Hexakis(2-methoxyethoxy)triphenylene
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Overview
Description
2,3,6,7,10,11-Hexakis(2-methoxyethoxy)triphenylene is a compound belonging to the family of triphenylene derivatives. These compounds are known for their discotic liquid crystalline properties, which make them suitable for various electronic and optoelectronic applications .
Preparation Methods
The synthesis of 2,3,6,7,10,11-Hexakis(2-methoxyethoxy)triphenylene typically involves the silylation of 2,3,6,7,10,11-hexabromotriphenylene with chlorodimethylsilane and magnesium . This process modifies the optical properties of the triphenylene core, making it suitable for various applications. Industrial production methods often involve electroorganic synthesis, which is conducted in propylene carbonate to avoid the use of toxic and expensive solvents like acetonitrile .
Chemical Reactions Analysis
2,3,6,7,10,11-Hexakis(2-methoxyethoxy)triphenylene undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include chlorodimethylsilane and magnesium . The major products formed from these reactions are typically modified triphenylene derivatives with altered optical properties .
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used in the design and synthesis of new discotic liquid crystalline materials, which are essential for electronic and optoelectronic applications . Additionally, it serves as a building block in supramolecular chemistry and solid-state chemistry . Its unique properties make it suitable for use in functional polymers and fluorescent labels .
Mechanism of Action
The mechanism of action of 2,3,6,7,10,11-Hexakis(2-methoxyethoxy)triphenylene involves its ability to form self-organizing long fiber structures with supramolecularly ordered columnar stacks . These structures lie parallel to the substrate, which enhances the compound’s electronic and optoelectronic properties . The molecular targets and pathways involved include the triphenylene core and its interactions with various substituents .
Comparison with Similar Compounds
2,3,6,7,10,11-Hexakis(2-methoxyethoxy)triphenylene is unique compared to other similar compounds due to its relatively lower band gap energy, which makes it more suitable for electronic and optoelectronic applications . Similar compounds include 2,3,6,7,10,11-Hexakis(dimethylsilyl)triphenylene and 2,3,6,7,10,11-Hexakis(n-hexylsulfanyl)triphenylene . These compounds also exhibit discotic liquid crystalline properties but differ in their substituents and resulting optical properties .
Properties
CAS No. |
105643-93-4 |
---|---|
Molecular Formula |
C36H48O12 |
Molecular Weight |
672.8 g/mol |
IUPAC Name |
2,3,6,7,10,11-hexakis(2-methoxyethoxy)triphenylene |
InChI |
InChI=1S/C36H48O12/c1-37-7-13-43-31-19-25-26(20-32(31)44-14-8-38-2)28-22-34(46-16-10-40-4)36(48-18-12-42-6)24-30(28)29-23-35(47-17-11-41-5)33(21-27(25)29)45-15-9-39-3/h19-24H,7-18H2,1-6H3 |
InChI Key |
KYMALIYDSYVKPF-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCOC)OCCOC)OCCOC)OCCOC)OCCOC |
Origin of Product |
United States |
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